3-(4-Bromo-2-methoxyphenoxy)propanoic acid
Overview
Description
3-(4-Bromo-2-methoxyphenoxy)propanoic acid is an organic compound with the molecular formula C10H11BrO4. It is characterized by the presence of a bromo-substituted methoxyphenyl group attached to a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methoxyphenoxy)propanoic acid typically involves the reaction of 4-bromo-2-methoxyphenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-methoxyphenoxy)propanoic acid can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.
Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex are effective reducing agents.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives with different functional groups.
Esterification: Formation of esters with varying alkyl or aryl groups.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
3-(4-Bromo-2-methoxyphenoxy)propanoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound and its derivatives are investigated for their potential biological activities, including anti-inflammatory and anticancer properties.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-methoxyphenoxy)propanoic acid depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromo and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
3-Bromopropanoic acid: Similar structure but lacks the methoxyphenyl group.
4-Bromo-2-methoxyphenol: Similar aromatic structure but lacks the propanoic acid moiety.
3-(4-Bromo-2-hydroxyphenoxy)propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
3-(4-Bromo-2-methoxyphenoxy)propanoic acid is unique due to the combination of the bromo-substituted methoxyphenyl group and the propanoic acid moiety. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
3-(4-bromo-2-methoxyphenoxy)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-14-9-6-7(11)2-3-8(9)15-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRJIVVHTANZHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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